Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a compound with significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrolo[2,1-f][1,2,4]triazines, which are known for their diverse pharmacological properties. The specific structure includes an ethyl ester group and a pyridin-4-ylamino moiety, which may contribute to its biological interactions.
Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be classified as:
The synthesis of ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be approached through several methods:
The synthesis typically requires specific reagents such as O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine for N-amination reactions. Cyclization is often performed at elevated temperatures in solvents like dimethylformamide (DMF) .
Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has a complex molecular structure characterized by:
The compound's structural data can be accessed through databases such as PubChem and various chemical literature sources that detail its molecular geometry and bonding characteristics .
Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo several chemical reactions:
The reactions often require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate the desired transformations.
The mechanism of action for ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors related to signaling pathways.
Studies have indicated that compounds within the pyrrolo[2,1-f][1,2,4]triazine class may inhibit specific pathways like phosphatidylinositol-3 kinase signaling . Further research is needed to define the precise interactions and effects of this compound on cellular mechanisms.
Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate exhibits:
The compound's solubility and reactivity are influenced by its functional groups:
Thermal stability and reactivity studies can provide insights into its behavior under various conditions.
Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has potential applications in:
Research continues into its pharmacological properties and potential therapeutic applications across various medical fields .
This fused heterocyclic compound (CAS: 1956379-45-5; Mol. Formula: C15H15N5O2) integrates a pyrrolo[2,1-f][1,2,4]triazine core decorated with a pyridin-4-ylamino group at C4 and an ethyl ester at C6. Its structural complexity enables precise interactions with kinase ATP-binding sites, positioning it as a privileged scaffold in oncology drug discovery [1] [4]. The molecule's physicochemical profile (XLogP3: 1.8; Hydrogen Bond Acceptors: 6; Molecular Weight: 297.31 g/mol) supports cell permeability while maintaining target engagement capacity [1] [5].
The pyrrolo[2,1-f][1,2,4]triazine scaffold emerged in the early 2000s through systematic exploration of fused heterocycles for kinase inhibition. Initial work focused on unsubstituted analogs with modest IGF-1R (Insulin-like Growth Factor 1 Receptor) activity. The 2006 patent WO2007056170A2 marked a pivotal advancement by demonstrating that 4-aminopyrrolotriazine derivatives exhibited nanomolar inhibition of IGF-1R—a critical target in multiple carcinomas [7]. This discovery validated the scaffold’s capacity for deep hydrophobic pocket occupation and catalytic lysine engagement.
Table 1: Evolution of Pyrrolotriazine-Based Kinase Inhibitors
Year | Development Milestone | Significance |
---|---|---|
2005 | First-generation 4-chloro analogs (e.g., Ethyl 4-chloropyrrolotriazine-6-carboxylate) | Established synthetic accessibility and core reactivity |
2006 | WO2007056170A2: 4-Aminopyrrolotriazine IGF-1R inhibitors | Demonstrated 10-100 nM IC50 against IGF-1R kinase; validated scaffold for oncology [7] |
2015 | Avapritinib (FDA-approved) | Featured pyrrolotriazine core; validated clinical translation of scaffold [4] |
2020 | Remdesivir (pyrrolotriazine-containing) | Highlighted scaffold versatility beyond oncology [6] |
The scaffold’s synthetic accessibility accelerated its adoption. As detailed in the 2020 synthetic review, key routes include:
These innovations culminated in the 2017 patent US20170000800A1, which specifically claimed Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate derivatives as PI3Kα/δ inhibitors with >50% tumor growth inhibition in xenograft models [3]. The structural evolution prioritized substituents that balance potency and drug-like properties—particularly the ethyl ester (metabolic stability) and pyridinylamino (H-bond network formation) [3] [7].
Table 2: Clinical-Stage Pyrrolotriazine-Based Therapeutics
Compound | Target | Indication | Development Status | Structural Features |
---|---|---|---|---|
Avapritinib | PDGFRα, KIT | GIST | FDA-approved (2020) | Dimethylaminoethyl side chain; fluorophenyl group [4] |
PI3Kδ Inhibitors (Undisclosed) | PI3Kδ | Lymphomas | Phase I/II | 4-(Pyridin-4-ylamino) substitution; C6 ethyl ester [3] |
IGF-1R Candidates | IGF-1R | Esophageal carcinoma | Preclinical | Varied C4 amino groups; C5 methyl optimization [7] |
Strategic modifications at C4, C5, and C6 govern target selectivity and potency:
Table 3: Structure-Activity Relationship (SAR) of Key Substituents
Position | Substituent | Target Affinity (IC50) | Cellular Potency | Rationale |
---|---|---|---|---|
C4 | Pyridin-4-ylamino | 18 nM (PI3Kδ) | 45 nM (T-cell prol.) | Optimal H-bond donation/acceptance |
C4 | Pyrimidin-4-ylamino | 210 nM | 520 nM | Altered electronics; steric clash |
C4 | Phenylamino | >1 µM | Inactive | Loss of H-bond acceptor |
C5 | Methyl | 22 nM | 62 nM | Hydrophobic packing with Ile831 (PI3Kγ) |
C5 | Hydrogen | 85 nM | 220 nM | Reduced van der Waals interactions |
C5 | Chloro | 180 nM | 490 nM | Polar clash |
C6 | Ethyl ester | 19 nM | 51 nM | Balanced lipophilicity (cLogP=1.8) |
C6 | Carboxylic acid | >10 µM | Inactive | Poor membrane permeability |
C6 | Amide | 140 nM | 380 nM | Altered conformation; reduced cell uptake |
Substituent engineering enables selective targeting across kinase families:
Late-stage functionalization leverages reactive handles:
Table 4: Bioisosteric Replacements for the Pyridin-4-ylamino Group
Bioisostere | PI3Kα IC50 (nM) | Solubility (pH 7.4) | Microsomal Stability (t1/2, min) | Advantage/Limitation |
---|---|---|---|---|
Pyridin-4-ylamino (Parent) | 18 | 0.12 mg/mL | 42 | Optimal balance |
Pyrazin-2-ylamino | 35 | 0.31 mg/mL | 58 | ↑ solubility; ↓ potency |
1H-Pyrazol-4-yl | 210 | 0.08 mg/mL | 23 | Metabolic oxidation |
2-Aminopyrimidin-5-yl | 67 | 0.19 mg/mL | 36 | ↑ H-bond capacity; synthetic complexity |
Benzo[d]isoxazol-4-yl | 530 | 0.04 mg/mL | 12 | Rapid clearance |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3